

# BPR1K871: A Multi-Kinase Inhibitor Targeting Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**BPR1K871** is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant promise in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.[1] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B, key regulators of cell cycle progression.[1][2] This guide provides a comprehensive overview of **BPR1K871**, detailing its role in cell cycle regulation, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

#### **Introduction to BPR1K871 and its Targets**

**BPR1K871** was identified through rational drug design as a multi-kinase inhibitor with potent activity against both wild-type and mutated forms of FLT3, as well as Aurora kinases A and B. [1][3]

 FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[4] Mutations in FLT3, particularly internal tandem duplications (ITD), are common in AML and lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[1][4]



Aurora Kinases (AURKA/AURKB): A family of serine/threonine kinases that play essential
roles in mitosis.[1] AURKA is involved in centrosome maturation and spindle assembly, while
AURKB is a key component of the chromosomal passenger complex, regulating
chromosome segregation and cytokinesis.[5] Overexpression of Aurora kinases is frequently
observed in various cancers and is associated with genomic instability.[1][5]

By targeting both FLT3 and Aurora kinases, **BPR1K871** disrupts two critical oncogenic signaling nodes, leading to potent anti-proliferative effects in cancer cells.[1]

### **Quantitative Data Summary**

The following tables summarize the key in vitro efficacy data for **BPR1K871**.

Table 1: Enzymatic Inhibition of **BPR1K871**[1][2]

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| AURKA         | 22        |
| AURKB         | 13        |
| FLT3          | 19        |

Table 2: Anti-proliferative Activity of **BPR1K871** in Cancer Cell Lines[1]

| Cell Line | Cancer Type | FLT3 Status  | EC50 (nM) |
|-----------|-------------|--------------|-----------|
| MOLM-13   | AML         | ITD Positive | ~5        |
| MV4-11    | AML         | ITD Positive | ~5        |
| RS4-11    | ALL         | wt-FLT3      | Low nM    |
| U937      | AML         | Negative     | >18000    |
| K562      | CML         | Negative     | >20000    |
| COLO205   | Colorectal  | -            | < 100     |
| Mia-PaCa2 | Pancreatic  | -            | < 100     |



## **Mechanism of Action in Cell Cycle Regulation**

**BPR1K871** exerts its effects on cell cycle regulation primarily through the inhibition of Aurora kinases.[1] The inhibition of AURKA and AURKB disrupts the proper execution of mitosis, leading to cell cycle arrest and subsequent apoptosis.[1][5] Functional studies have shown that **BPR1K871** modulates the phosphorylation of downstream targets of FLT3 and AURKA in a dose-dependent manner.[1]

#### **Signaling Pathway**

The inhibitory action of **BPR1K871** on FLT3 and Aurora kinases interrupts key signaling cascades that drive cell proliferation and division.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BPR1K871: A Multi-Kinase Inhibitor Targeting Cell Cycle Progression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579909#bpr1k871-s-role-in-cell-cycle-regulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com